molecular formula C22H25ClN2O2 B14726548 1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol CAS No. 5396-85-0

1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol

Cat. No.: B14726548
CAS No.: 5396-85-0
M. Wt: 384.9 g/mol
InChI Key: VSHABYYWJZIPGW-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol is a chemical compound with the molecular formula C22H25ClN2O2 and a molecular weight of 384.906 g/mol This compound is notable for its unique structure, which includes a quinoline core substituted with a chlorophenyl group, a methoxy group, and a diethylaminoethanol moiety

Preparation Methods

The synthesis of 1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., potassium hydroxide, anhydrous potassium carbonate), and specific temperature and pressure conditions.

Scientific Research Applications

1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the diethylaminoethanol moiety, which may confer distinct pharmacological properties compared to other quinoline derivatives.

Properties

CAS No.

5396-85-0

Molecular Formula

C22H25ClN2O2

Molecular Weight

384.9 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol

InChI

InChI=1S/C22H25ClN2O2/c1-4-25(5-2)14-22(26)19-13-21(15-6-8-16(23)9-7-15)24-20-11-10-17(27-3)12-18(19)20/h6-13,22,26H,4-5,14H2,1-3H3

InChI Key

VSHABYYWJZIPGW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C1=CC(=NC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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